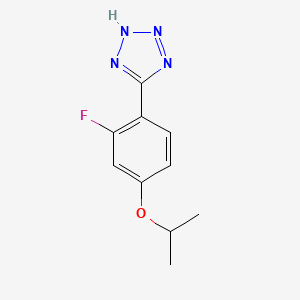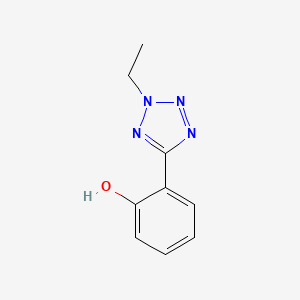
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol is a chemical compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring in this compound imparts unique properties to the compound, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-2H-tetrazol-5-yl)-phenol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other reduced products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced tetrazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol group.
科学研究应用
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Ethyl-2H-tetrazol-5-yl)-phenol involves its interaction with specific molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, influencing their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-(2H-Tetrazol-5-yl)-phenol: Lacks the ethyl group, which may affect its biological activity and chemical properties.
2-(2-Methyl-2H-tetrazol-5-yl)-phenol: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic effects.
2-(2-Propyl-2H-tetrazol-5-yl)-phenol: Contains a propyl group, which may further influence its reactivity and interactions.
Uniqueness
2-(2-Ethyl-2H-tetrazol-5-yl)-phenol is unique due to the presence of the ethyl group on the tetrazole ring, which can influence its chemical reactivity, biological activity, and overall properties. This structural variation can lead to differences in how the compound interacts with molecular targets and participates in chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-ethyltetrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-2-13-11-9(10-12-13)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNKPDQFJMAXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-amino-Bicyclo[2.2.2]octane-1-propanoic acid methyl ester](/img/structure/B8148623.png)
![[2-(2-Azido-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8148629.png)
![2,3-dibenzoyloxybutanedioic acid;[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B8148637.png)
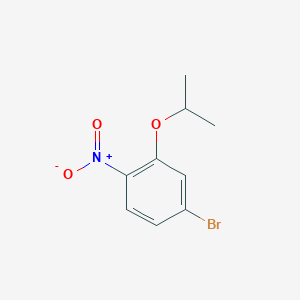
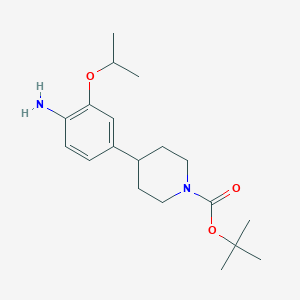
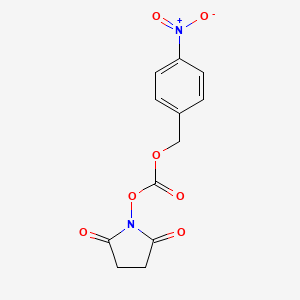
![3-METHYL-1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-2-YL]UREA](/img/structure/B8148666.png)
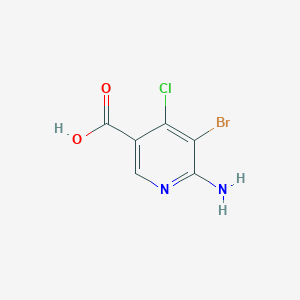
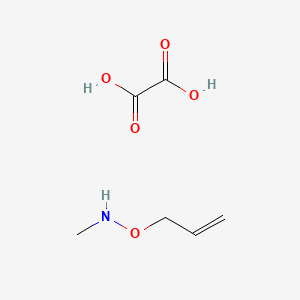
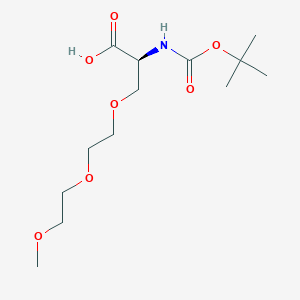
![calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxidoheptanoate](/img/structure/B8148696.png)
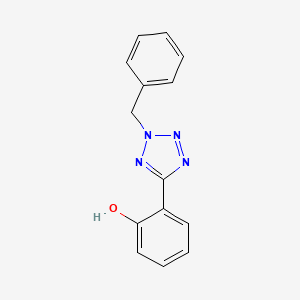
![(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B8148706.png)
